molecular formula C11H8ClNO3 B180469 6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid CAS No. 218156-60-6

6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid

Cat. No.: B180469
CAS No.: 218156-60-6
M. Wt: 237.64 g/mol
InChI Key: DPLKYWZNVGBVNR-UHFFFAOYSA-N
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Description

6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H8ClNO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methylquinoline and chlorinating agents.

    Chlorination: The 8-methylquinoline is chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.

    Hydroxylation: The chlorinated intermediate is then subjected to hydroxylation using a hydroxylating agent such as sodium hydroxide or hydrogen peroxide to introduce the hydroxyl group at the 4-position.

    Carboxylation: Finally, the carboxyl group is introduced at the 3-position through a carboxylation reaction using carbon dioxide or a carboxylating reagent.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Products may include quinoline ketones or aldehydes.

    Reduction: Products may include quinoline amines or alcohols.

    Substitution: Products may include various substituted quinoline derivatives.

Scientific Research Applications

6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer properties.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, affecting their function and activity.

    Pathways Involved: It may inhibit or activate biochemical pathways, leading to changes in cellular processes such as DNA replication, protein synthesis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-8-methylquinoline-3-carboxylic acid
  • 4-Hydroxy-2-methylquinoline-6-carboxylic acid
  • 6-Fluoro-2-methylquinoline-3-carboxylic acid

Uniqueness

6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and applications in various fields.

Biological Activity

6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid (CAS 218156-60-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug discovery.

The synthesis of this compound typically involves several key steps:

  • Chlorination : 8-Methylquinoline is chlorinated using agents such as thionyl chloride to introduce the chlorine atom at the 6-position.
  • Hydroxylation : The chlorinated intermediate undergoes hydroxylation to introduce the hydroxyl group at the 4-position.
  • Carboxylation : Finally, a carboxyl group is added at the 3-position through carboxylation reactions.

These synthetic routes are crucial for producing derivatives that may exhibit enhanced biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. For example, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL, which are lower than those of standard antibiotics like ciprofloxacin .

PathogenMIC (µg/mL)Standard Drug MIC (µg/mL)
Staphylococcus aureus0.06250.125
Klebsiella pneumoniae0.1250.0625
Pseudomonas aeruginosa22 mm zone24 mm zone

Antiviral Activity

The compound has also shown potential antiviral properties. In a study focusing on derivatives of quinoline compounds, it was noted that certain modifications could enhance antiviral efficacy against viruses such as H5N1, with some derivatives achieving up to 91.2% inhibition of viral growth .

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

  • Enzymatic Inhibition : The compound can inhibit enzymes crucial for bacterial survival and replication.
  • Receptor Modulation : It may interact with receptors involved in cellular signaling pathways, potentially altering their activity and downstream effects.

These mechanisms suggest that the compound could serve as a scaffold for developing new antimicrobial and antiviral agents .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study found that derivatives of quinoline exhibited significant antibacterial effects against resistant strains, highlighting the potential of this compound in addressing antibiotic resistance .
  • Cytotoxicity Assessments : In vitro studies on HeLa cells indicated that certain derivatives showed no cytotoxicity at concentrations up to 200 µM, suggesting a favorable safety profile for further development .
  • Comparative Studies : When compared to related compounds like 6-Chloro-8-methylquinoline-3-carboxylic acid, the unique combination of functional groups in this compound enhances its reactivity and biological activity, making it a valuable candidate for drug development.

Properties

IUPAC Name

6-chloro-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-5-2-6(12)3-7-9(5)13-4-8(10(7)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLKYWZNVGBVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC=C(C2=O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351199
Record name 6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218156-60-6
Record name 6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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